SMC Proliferation Inhibitor-2w is a compound designed to inhibit the proliferation of vascular smooth muscle cells. This inhibition is crucial in preventing conditions like intimal hyperplasia, which can occur following vascular procedures such as stenting and angioplasty. The compound primarily targets the MAPK-activated protein kinase 2 pathway, which plays a significant role in the dedifferentiation of contractile vascular smooth muscle cells into a synthetic phenotype that is characterized by increased proliferation and migration.
SMC Proliferation Inhibitor-2w is derived from research focused on modulating the activity of specific kinases involved in smooth muscle cell behavior. It is classified as a small molecule inhibitor, specifically targeting serine-threonine kinases associated with the MAPK signaling pathway. This classification places it within a broader category of therapeutic agents aimed at treating vascular diseases by regulating cell growth and differentiation.
The synthesis of SMC Proliferation Inhibitor-2w involves several key steps:
Technical details regarding the synthesis can vary based on specific modifications made to enhance yield or bioactivity. For example, electrostatic complexation with polymers can improve cellular uptake and stability of the inhibitor in biological systems .
The molecular structure of SMC Proliferation Inhibitor-2w features a complex arrangement that allows for interaction with its target proteins. Key structural data includes:
The precise three-dimensional configuration can be modeled using computational chemistry tools to predict binding interactions with target kinases.
SMC Proliferation Inhibitor-2w engages in several key chemical reactions:
These reactions are critical in understanding how the compound exerts its pharmacological effects.
The mechanism of action for SMC Proliferation Inhibitor-2w involves:
Data from RNA sequencing studies demonstrate significant shifts in gene expression profiles upon treatment with SMC Proliferation Inhibitor-2w.
The physical and chemical properties of SMC Proliferation Inhibitor-2w include:
These properties are essential for formulating effective therapeutic agents.
SMC Proliferation Inhibitor-2w has several potential applications:
Pathological SMC proliferation is orchestrated by interconnected molecular pathways that disrupt normal cell-cycle regulation:
Table 1: Key Molecular Drivers of Pathological SMC Proliferation
Pathway | Key Components | Role in SMC Hyperproliferation |
---|---|---|
Growth Factor | PDGF, ERK1/2, Akt, Cyclin D1 | Accelerates G1/S-phase transition |
Inflammatory | NF-κB, miR-17, Rb/E2F | Derepresses cell-cycle progression |
Metabolic | CTPS1, CTP biosynthesis | Fuels DNA/RNA synthesis in SMCs only |
Cytoskeletal/cAMP | cAMP, SRF, TEAD, p21Cip1 | Blocks Skp2-mediated degradation of CDKIs |
These pathways collectively enable SMCs to escape growth control, leading to occlusive vascular lesions. Diabetic patients exhibit exacerbated IH due to amplified PDGF sensitivity and impaired cAMP signaling, highlighting the clinical complexity of SMC-driven diseases [1] [3].
Despite decades of research, targeting SMC proliferation remains challenging due to:
SMC Proliferation Inhibitor-2w (SPI-2w; CAS 343783-87-9) emerges as a promising candidate addressing these limitations. This diarylamide derivative (C₂₁H₂₅NO₈, MW 419.4 g/mol) inhibits human coronary artery SMC proliferation with 15-fold selectivity over ECs (IC₅₀ = 310 nM vs. 4.6 µM). Its potency against PDGF-induced proliferation is 80-fold higher than tranilast—a first-generation SMC inhibitor [2] [6]. SPI-2w’s advantages include:
Table 2: SPI-2w vs. Reference SMC Inhibitors
Parameter | SPI-2w | Tranilast | Everolimus |
---|---|---|---|
SMC IC₅₀ | 310 nM | 25 µM | 1–5 nM* |
Selectivity (SMC:EC) | 15:1 | <2:1 | 1:1 |
Primary Target | Undefined | TGF-β inhibition | mTORC1 |
Clinical Stage | Preclinical | Marketed (limited use) | Marketed (DES) |
*Everolimus lacks SMC selectivity.
Future opportunities include combining SPI-2w with:
Table 3: Compound Details
Property | Value |
---|---|
Chemical Name | Ethyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
CAS Number | 343783-87-9 |
Molecular Formula | C₂₁H₂₅NO₈ |
Molecular Weight | 419.43 g/mol |
Mechanism | Selective SMC proliferation inhibition (PDGF-dependent context) |
Key Reference | Ogita et al. (2001), Bioorg Med Chem Lett |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0